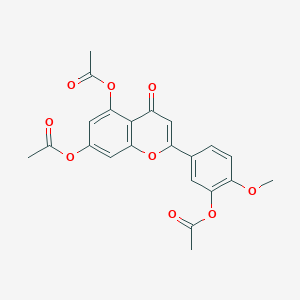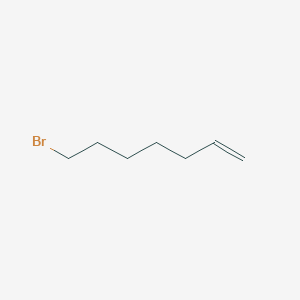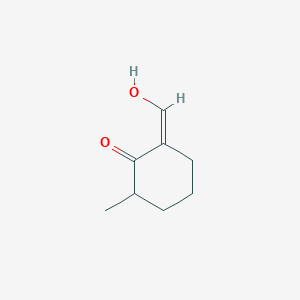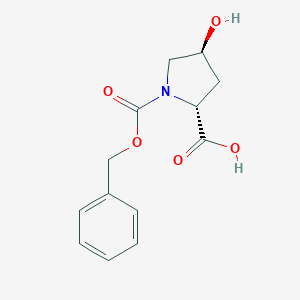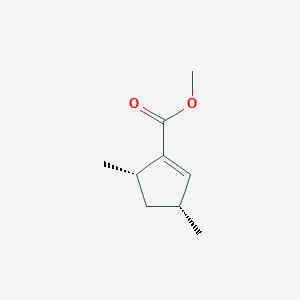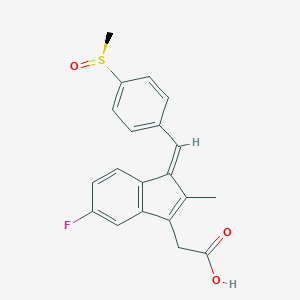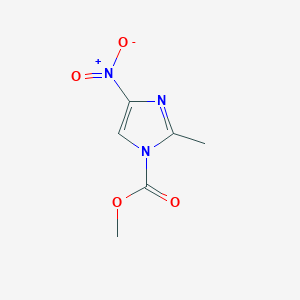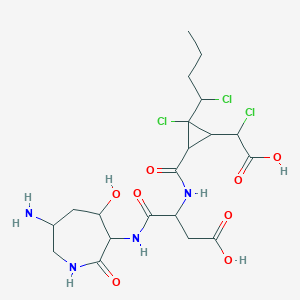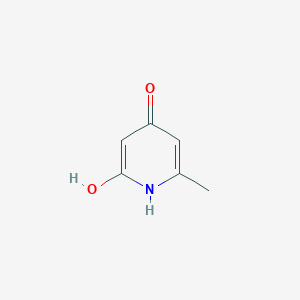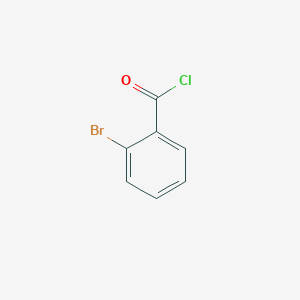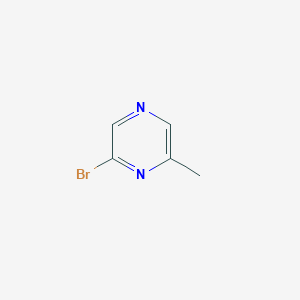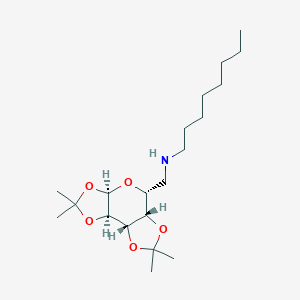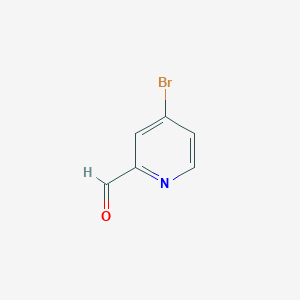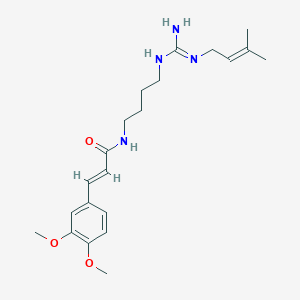
Caracasanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caracasanamide is a natural product that is classified as a cyclic depsipeptide. It was first isolated from a marine sponge known as Siliquariaspongia sp. in 2010. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of caracasanamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and eventually, apoptosis.
Effets Biochimiques Et Physiologiques
Caracasanamide has been found to exhibit potent cytotoxic activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, caracasanamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using caracasanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. However, the limitations of using caracasanamide in lab experiments include its complex synthesis method and the difficulty in obtaining large quantities of the compound.
Orientations Futures
There are several future directions for the research and development of caracasanamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new derivatives of caracasanamide with improved potency and selectivity against cancer cells. Finally, the use of caracasanamide in combination with other anticancer drugs is also an area of future research.
Méthodes De Synthèse
The synthesis of caracasanamide is a complex process that involves several steps. The first step is the synthesis of the linear peptide backbone, which is achieved through solid-phase peptide synthesis. The next step is the cyclization of the linear peptide to form the cyclic depsipeptide. This is achieved through a combination of chemical and enzymatic methods. The final step is the purification of the compound using chromatography.
Applications De Recherche Scientifique
Caracasanamide has been the subject of numerous scientific studies due to its potent cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. In addition to its anticancer activity, caracasanamide has also been found to exhibit antibacterial and antifungal activity.
Propriétés
Numéro CAS |
146269-39-8 |
|---|---|
Nom du produit |
Caracasanamide |
Formule moléculaire |
C21H32N4O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+ |
Clé InChI |
SZQNZZPMXSFUDT-CSKARUKUSA-N |
SMILES isomérique |
CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C |
SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
SMILES canonique |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
Synonymes |
1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane caracasanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



